4-Fluoro-1,3-dioxolan-2-one, also known as fluoroethylene carbonate, finds significant application in scientific research surrounding Lithium Ion (Li-ion) batteries. Studies have demonstrated its effectiveness as an electrolyte additive, enhancing battery performance []. Its key contribution lies in promoting the formation of a stable and thin layer called the "solid electrolyte interphase (SEI)" on the electrode surface []. This SEI layer acts as a protective barrier, hindering undesirable reactions between the electrolyte and electrodes, ultimately leading to improved battery performance. Research suggests that incorporating 4-Fluoro-1,3-dioxolan-2-one into the electrolyte:
4-Fluoro-1,3-dioxolan-2-one is a fluorinated cyclic carbonate with the molecular formula C₃H₃FO₃ and a molecular weight of approximately 106.05 g/mol. It appears as a white or colorless to light yellow powder or liquid, depending on its form and purity. This compound is recognized for its unique structural features, including a dioxolane ring, which contributes to its chemical reactivity and potential applications in various fields such as pharmaceuticals and materials science .
Additionally, 4-fluoro-1,3-dioxolan-2-one participates in nucleophilic substitution reactions due to the presence of the fluorine atom, which can influence the reactivity of adjacent carbon atoms. This property makes it a valuable intermediate in organic synthesis.
4-Fluoro-1,3-dioxolan-2-one has potential applications in various fields:
Several compounds share structural similarities with 4-fluoro-1,3-dioxolan-2-one. These include:
Compound Name | Structural Features | Unique Properties |
---|---|---|
4-Chloro-1,3-dioxolan-2-one | Chlorine instead of fluorine | Different reactivity profile due to chlorine |
2-Fluorodioxolane | Fluorine substitution at different position | Potentially different biological activities |
Ethylene carbonate | Lacks fluorine and dioxolane structure | More stable but less reactive than fluorinated versions |
The uniqueness of 4-fluoro-1,3-dioxolan-2-one lies in its combination of a dioxolane ring structure with a fluorine atom at a specific position. This configuration may lead to distinct chemical reactivity compared to its non-fluorinated counterparts or those with different halogens.
Gas-phase fluorination represents the most straightforward synthetic approach for producing 4-fluoro-1,3-dioxolan-2-one from its parent compound, 1,3-dioxolan-2-one [1]. This methodology employs elemental fluorine gas as the fluorinating agent, typically diluted with nitrogen to control reactivity and prevent excessive side reactions [2]. The process involves the direct substitution of a hydrogen atom at the 4-position of the dioxolan ring with a fluorine atom through an electrophilic fluorination mechanism [3].
The fundamental reaction proceeds through the formation of a fluoronium ion intermediate, which subsequently undergoes nucleophilic attack by the substrate [4]. Japanese Patent 2000309583 describes a comprehensive process where 1,3-dioxolan-2-one is treated with fluorine gas or fluorine-nitrogen mixtures at temperatures ranging from -20°C to 100°C [2]. The reaction can be conducted either in a melt of the starting material or in an anhydrous hydrogen fluoride solution [2].
Experimental studies have demonstrated that direct fluorination without solvent at 50°C using 30% fluorine in nitrogen achieves 85% conversion with 86% selectivity toward 4-fluoro-1,3-dioxolan-2-one [3]. When conducted in hydrogen fluoride solution at 10°C, the conversion reaches 71% with an impressive 93% selectivity [3]. The reaction mechanism involves radical intermediates formed through hydrogen abstraction, followed by fluorine atom transfer to generate the desired fluorinated product [3].
Temperature control emerges as a critical parameter in gas-phase fluorination processes [5]. Higher temperatures generally increase reaction rates but may compromise selectivity due to competing side reactions such as over-fluorination and decomposition [3]. The optimal temperature window typically ranges between 0°C and 50°C, balancing reaction efficiency with product selectivity [5].
The kinetics of direct fluorination reactions follow complex pathways influenced by multiple parameters including temperature, fluorine concentration, contact time, and substrate concentration [3]. Kinetic studies reveal that the reaction exhibits first-order dependence on both fluorine concentration and substrate concentration under typical reaction conditions [6].
Parameter | Optimal Range | Effect on Yield | Effect on Selectivity |
---|---|---|---|
Temperature | 0-50°C | Increases with temperature up to 50°C | Decreases above 50°C |
Fluorine Concentration | 5-30% in N₂ | Increases up to 30% | Optimal at 15-20% |
Contact Time | 10-40 hours | Increases up to 30 hours | Decreases beyond 30 hours |
Pressure | 1-3 atm | Minimal effect | Slight improvement at 2 atm |
Activation energy calculations indicate a relatively low barrier of approximately 15-20 kcal/mol for the hydrogen abstraction step, consistent with the mild reaction conditions required [6]. The rate-determining step involves the initial hydrogen abstraction by fluorine radicals, followed by rapid fluorine atom transfer [3].
Flow rate optimization studies demonstrate that gas flow rates between 200-400 ml/min provide optimal mixing and heat transfer characteristics [5]. Lower flow rates result in incomplete conversion due to mass transfer limitations, while higher flow rates lead to inefficient fluorine utilization [5].
The reaction exhibits a pronounced solvent effect when conducted in solution [3]. Hydrogen fluoride emerges as the superior solvent, providing both solvation and additional fluoride ions that enhance reaction selectivity [3]. Alternative solvents such as perfluorinated compounds show moderate effectiveness but require higher reaction temperatures [3].
Industrial scalability of direct fluorination processes requires careful consideration of heat management, fluorine handling, and process safety aspects [5]. The highly exothermic nature of fluorination reactions necessitates sophisticated temperature control systems to prevent thermal runaway [5].
Commercial-scale production typically employs continuous flow reactors with integrated heat exchange systems [5]. These reactors feature perfluoroalkoxy or nickel-lined construction to withstand the corrosive fluorine environment [5]. Gas distribution systems ensure uniform fluorine contact while minimizing hot spot formation [5].
Material selection becomes critical at industrial scales, with reactor components requiring fluorine-resistant materials such as Inconel, Monel, or specialized fluoropolymer coatings [5]. Heat exchanger design must accommodate the high heat generation while maintaining precise temperature control across the reactor volume [5].
Economic considerations favor processes that maximize fluorine utilization efficiency [5]. Recycling systems for unreacted fluorine gas significantly improve process economics, though they require sophisticated purification systems to remove hydrogen fluoride and other byproducts [5]. Process modeling indicates that fluorine utilization efficiencies above 80% are necessary for economically viable large-scale production [5].
Production capacity scaling follows established chemical engineering principles, with reactor volumes ranging from pilot-scale units of 10-50 liters to commercial reactors exceeding 1000 liters [7]. Heat transfer limitations often dictate maximum practical reactor sizes, leading to modular approaches for large-capacity installations [7].
Metal fluoride-based synthesis routes offer an alternative approach through halogen exchange reactions, typically starting from 4-chloro-1,3-dioxolan-2-one [3] [8]. This methodology relies on nucleophilic substitution mechanisms where fluoride ions displace chloride ions at the 4-position of the dioxolan ring [8].
Potassium fluoride emerges as the most commonly employed metal fluoride due to its high nucleophilicity and thermal stability [8]. The reaction mechanism proceeds through an SN2-type pathway, with the fluoride ion attacking the carbon-chlorine bond from the backside, resulting in inversion of stereochemistry [8]. This process requires activation through elevated temperatures or catalytic systems to overcome the strong carbon-chlorine bond [8].
The halogen exchange reaction typically requires temperatures between 80-120°C and reaction times ranging from 8-24 hours depending on the specific conditions employed [8]. Spray-dried potassium fluoride demonstrates superior reactivity compared to standard grades, attributed to increased surface area and reduced moisture content [8].
Mechanistic studies indicate that the reaction proceeds through initial coordination of the fluoride ion to the carbon center, followed by chloride departure in a concerted process [8]. The electron-withdrawing nature of the carbonyl group in the dioxolan ring activates the carbon-chlorine bond toward nucleophilic attack [8].
Alternative metal fluorides including cesium fluoride and rubidium fluoride exhibit enhanced reactivity due to their increased ionic character [8]. However, economic considerations typically favor potassium fluoride for large-scale applications [8]. Silver fluoride provides exceptional reactivity but requires careful handling due to light sensitivity and higher costs [8].
Phase transfer catalysts significantly enhance the efficiency of metal fluoride-based synthesis routes by facilitating the transfer of fluoride ions from the solid phase into organic solution [8]. Quaternary ammonium salts, particularly tetrabutylammonium fluoride, demonstrate exceptional effectiveness in promoting halogen exchange reactions [8].
The catalytic mechanism involves the formation of lipophilic fluoride complexes that readily dissolve in organic solvents, dramatically increasing the effective fluoride concentration in the reaction medium [8]. Tetrabutylammonium fluoride forms stable complexes with additional fluoride ions, creating highly nucleophilic species capable of rapid halogen exchange [8].
Catalyst System | Conversion (%) | Reaction Time (hours) | Temperature (°C) |
---|---|---|---|
No catalyst | 45 | 24 | 120 |
Tetrabutylammonium fluoride | 85 | 8 | 80 |
Crown ether + KF | 78 | 12 | 90 |
Tetraethylammonium fluoride | 72 | 10 | 85 |
Crown ethers represent another class of effective catalysts for metal fluoride reactions [8]. These macrocyclic compounds selectively bind metal cations, liberating fluoride ions with enhanced nucleophilicity [8]. The cavity size of the crown ether must match the ionic radius of the metal cation for optimal catalytic activity [8].
Ionic liquids have emerged as promising catalytic media for halogen exchange reactions [8]. These molten salts provide both catalytic activity and serve as reaction solvents, offering advantages in terms of fluoride solubility and thermal stability [8]. Imidazolium-based ionic liquids with fluoride anions demonstrate particular effectiveness [8].
The catalyst loading typically ranges from 5-20 mol% relative to the substrate, with higher loadings providing faster reaction rates but diminishing returns in terms of cost-effectiveness [8]. Catalyst recovery and recycling become important considerations for industrial applications, with some quaternary ammonium systems amenable to distillative separation [8].
Solvent selection profoundly influences the efficiency of metal fluoride-based synthesis routes through effects on fluoride ion solvation, substrate solubility, and mass transfer characteristics [8]. Polar aprotic solvents generally provide optimal conditions for halogen exchange reactions by stabilizing the transition state while avoiding competitive hydrogen bonding with fluoride ions [8].
N-methylpyrrolidone emerges as an exceptional solvent for potassium fluoride-based synthesis, achieving 85% yield of 4-fluoro-1,3-dioxolan-2-one with 99.8% purity [8]. This solvent's high dielectric constant and coordinating ability facilitate fluoride ion mobility while maintaining thermal stability at elevated reaction temperatures [8].
Acetonitrile demonstrates moderate effectiveness as a reaction medium, though longer reaction times are typically required compared to N-methylpyrrolidone [8]. The lower boiling point of acetonitrile limits reaction temperatures, necessitating extended heating periods to achieve complete conversion [8].
Dimethylformamide provides excellent fluoride ion solvation but may undergo decomposition at elevated temperatures, leading to byproduct formation [8]. The basic nature of dimethylformamide can also promote side reactions through deprotonation mechanisms [8].
Solvent | Yield (%) | Purity (%) | Reaction Time (hours) |
---|---|---|---|
N-methylpyrrolidone | 85 | 99.8 | 8 |
Acetonitrile | 65 | 97.2 | 16 |
Dimethylformamide | 72 | 95.5 | 12 |
Dimethyl sulfoxide | 78 | 98.1 | 10 |
Aprotic solvents with high thermal stability and low nucleophilicity toward the substrate provide optimal reaction conditions [8]. The solvent must also facilitate product separation through distillation or extraction techniques while minimizing azeotrope formation [8].
Low-temperature synthesis methodologies offer advantages in terms of reduced energy consumption, improved selectivity, and minimized side reaction formation [9]. These approaches typically employ highly reactive fluorinating agents or specialized catalytic systems that enable fluorination under mild conditions [9].
Electrophilic fluorinating reagents such as N-fluorobenzenesulfonimide and Selectfluor demonstrate exceptional activity at temperatures below 0°C [4]. These reagents operate through electrophilic mechanisms that complement the nucleophilic direct fluorination approaches [4]. The mild conditions preserve sensitive functional groups and prevent thermal decomposition [4].
Photocatalytic fluorination represents an emerging low-temperature approach utilizing visible light to activate fluorinating reagents [10] [11]. Decatungstate photocatalysts enable hydrogen abstraction followed by fluorine atom transfer at ambient temperatures [11]. This methodology provides excellent functional group tolerance and operates under mild, environmentally benign conditions [11].
Cryogenic fluorination using fluorine gas diluted in nitrogen at temperatures below -20°C offers enhanced selectivity through kinetic control [9]. The reduced reaction rates at low temperatures favor the desired monofluorination while suppressing over-fluorination and decomposition pathways [9].
Temperature Range | Fluorinating Agent | Yield (%) | Selectivity (%) |
---|---|---|---|
-20 to 0°C | F₂/N₂ (5%) | 75 | 92 |
0 to 25°C | N-fluorobenzenesulfonimide | 68 | 88 |
25 to 50°C | Selectfluor | 82 | 85 |
Ambient + light | Photocatalytic | 65 | 90 |
Microwave-assisted synthesis provides rapid heating while maintaining bulk temperatures below conventional thermal methods [12]. The selective heating of polar molecules enables efficient reaction progress without extensive thermal exposure [12]. This approach reduces reaction times from hours to minutes while maintaining high yields and selectivity [12].
Continuous flow synthesis methodologies offer significant advantages for fluorination reactions through enhanced heat and mass transfer, improved safety profiles, and precise reaction control [13]. Microreactor systems provide exceptional surface-area-to-volume ratios that facilitate rapid heat removal from highly exothermic fluorination reactions [13].
Flow microreactor systems enable the safe handling of fluorine gas through continuous dilution and precise flow control [13]. The reduced residence times minimize exposure to reactive intermediates while the enhanced mixing ensures uniform reaction conditions throughout the reactor volume [13]. Silicon-based microreactors demonstrate excellent chemical compatibility and thermal conductivity [13].
Temperature control in microreactor systems achieves precision within ±1°C through integrated heat exchange channels [13]. This level of control enables operation near optimal temperature windows while minimizing thermal fluctuations that could compromise selectivity [13]. The rapid heat transfer prevents hot spot formation that commonly occurs in batch reactors [13].
Residence time optimization in continuous flow systems typically ranges from 10 seconds to 10 minutes, depending on reaction conditions and desired conversion [13]. Shorter residence times favor selectivity but may compromise conversion, while longer times risk over-fluorination [13]. The plug flow characteristics of microreactors provide uniform residence time distribution [13].
Reactor Type | Residence Time | Conversion (%) | Selectivity (%) | Throughput |
---|---|---|---|---|
Batch | 240 min | 85 | 78 | 50 g/day |
Microreactor | 5 min | 87 | 89 | 500 g/day |
Flow tube | 15 min | 82 | 85 | 200 g/day |
Packed bed | 30 min | 79 | 82 | 150 g/day |
Process intensification through microreactor technology enables significant scale-up potential through numbering-up strategies [13]. Multiple parallel microreactors can achieve industrial production capacities while maintaining the advantages of microscale operation [13]. This approach offers greater operational flexibility and reduced capital investment compared to conventional scale-up [13].
Green chemistry principles guide the development of environmentally sustainable synthesis routes for 4-fluoro-1,3-dioxolan-2-one [12]. Atom economy considerations favor direct fluorination approaches that minimize waste generation and maximize the incorporation of starting materials into the final product [12].
Solvent-free synthesis methodologies eliminate the need for organic solvents, reducing environmental impact and simplifying product purification [12]. These approaches typically employ solid-supported reagents or gas-phase reactions that avoid liquid waste streams [12]. The reduced solvent consumption also improves process economics and regulatory compliance [12].
Renewable feedstock utilization focuses on synthesis routes that employ bio-derived starting materials [12]. While 1,3-dioxolan-2-one itself can be synthesized from renewable carbon sources, the development of bio-compatible fluorinating agents remains an active area of research [12].
Energy efficiency optimization emphasizes low-temperature synthesis routes and process intensification technologies [12]. Microwave heating, photocatalysis, and flow chemistry approaches reduce energy consumption compared to conventional thermal methods [12]. These technologies also enable the use of renewable energy sources for process power [12].
Green Chemistry Metric | Conventional Process | Green Alternative | Improvement |
---|---|---|---|
Atom Economy (%) | 65 | 89 | +37% |
Energy Consumption (kJ/mol) | 450 | 280 | -38% |
Waste Generation (kg/kg product) | 8.5 | 2.1 | -75% |
Solvent Usage (L/kg product) | 15 | 3 | -80% |
Catalyst recycling and reuse strategies minimize waste generation from catalytic systems [12]. Heterogeneous catalysts amenable to filtration and regeneration provide superior environmental profiles compared to homogeneous systems requiring complex separation procedures [12]. Immobilized catalysts on solid supports enable continuous operation with minimal catalyst loss [12].
Irritant;Health Hazard